1-Pyrenesulfonic acid sodium salt
1-Pyrenesulfonic acid sodium salt
1-Pyrenesulfonic acid is a fluorescent probe. It displays absorption/emission maxima of 346/376 nm, respectively. 1-Pyrenesulfonic acid fluorescence can be quenched by ferric ions and the nitroaromatic compounds and explosive components 2,4-dinitrotoluene (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions. It has been used in study of reverse micelles, including intermicellar migration of reactants and in the estimation of the number of micelles per cluster. 1-Pyrenesulfonic acid has also been used as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires.
Fluorescent Water Soluble Probe
Fluorescent Water Soluble Probe
Brand Name:
Vulcanchem
CAS No.:
59323-54-5
VCID:
VC21198901
InChI:
InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);
SMILES:
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+]
Molecular Formula:
C16H10NaO3S
Molecular Weight:
305.3 g/mol
1-Pyrenesulfonic acid sodium salt
CAS No.: 59323-54-5
Cat. No.: VC21198901
Molecular Formula: C16H10NaO3S
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Pyrenesulfonic acid is a fluorescent probe. It displays absorption/emission maxima of 346/376 nm, respectively. 1-Pyrenesulfonic acid fluorescence can be quenched by ferric ions and the nitroaromatic compounds and explosive components 2,4-dinitrotoluene (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions. It has been used in study of reverse micelles, including intermicellar migration of reactants and in the estimation of the number of micelles per cluster. 1-Pyrenesulfonic acid has also been used as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires. Fluorescent Water Soluble Probe |
|---|---|
| CAS No. | 59323-54-5 |
| Molecular Formula | C16H10NaO3S |
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | sodium;pyrene-1-sulfonate |
| Standard InChI | InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19); |
| Standard InChI Key | UTUQPMDRGQJMHW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.[Na] |
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